1-(4-Nitro-1H-indazol-1-yl)ethan-1-one 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 86009-37-2
VCID: VC4129069
InChI: InChI=1S/C9H7N3O3/c1-6(13)11-8-3-2-4-9(12(14)15)7(8)5-10-11/h2-5H,1H3
SMILES: CC(=O)N1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-]
Molecular Formula: C9H7N3O3
Molecular Weight: 205.17

1-(4-Nitro-1H-indazol-1-yl)ethan-1-one

CAS No.: 86009-37-2

Cat. No.: VC4129069

Molecular Formula: C9H7N3O3

Molecular Weight: 205.17

* For research use only. Not for human or veterinary use.

1-(4-Nitro-1H-indazol-1-yl)ethan-1-one - 86009-37-2

Specification

CAS No. 86009-37-2
Molecular Formula C9H7N3O3
Molecular Weight 205.17
IUPAC Name 1-(4-nitroindazol-1-yl)ethanone
Standard InChI InChI=1S/C9H7N3O3/c1-6(13)11-8-3-2-4-9(12(14)15)7(8)5-10-11/h2-5H,1H3
Standard InChI Key DNGGLOQORAHURH-UHFFFAOYSA-N
SMILES CC(=O)N1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-]
Canonical SMILES CC(=O)N1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-]

Introduction

Structural Characteristics

1-(4-Nitro-1H-indazol-1-yl)ethan-1-one (CAS: 86009-37-2) is a heterocyclic organic compound with the molecular formula C₉H₇N₃O₃ and a molecular weight of 205.17 g/mol . Its structure consists of an indazole core substituted with a nitro group at the 4-position and an acetyl group at the 1-position (Figure 1). Key identifiers include:

  • IUPAC Name: 1-(4-nitroindazol-1-yl)ethanone

  • SMILES: CC(=O)N1C2=C(C=N1)C(=CC=C2)N+[O-]

  • InChIKey: DNGGLOQORAHURH-UHFFFAOYSA-N

Crystallographic data for analogous compounds (e.g., 3-chloro-6-nitro and 3-bromo-6-nitro derivatives) reveal planar indazole rings with dihedral angles <5° between aromatic and nitro/acetyl groups . Intermolecular interactions, such as offset π-π stacking and C–H···O hydrogen bonds, stabilize the crystal lattice .

Synthesis and Optimization

The synthesis of 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one typically involves two steps:

Nitration of Indazole

Nitration of 1H-indazole using mixed acids (HNO₃/H₂SO₄) introduces the nitro group at the 4-position. Site selectivity is influenced by electronic effects, with nitro groups preferentially occupying electron-deficient positions .

Acetylation

The nitroindazole intermediate is acetylated using acetic anhydride in refluxing acetic acid . Conditions and yields are summarized below:

ReagentConditionsYieldSource
Acetic anhydride/HOAcReflux, 24 h62–75%
Acetyl chloride/BaseRT, dichloromethane~70%*

*Estimated from analogous reactions.

Purification via ethanol recrystallization yields colorless crystals .

PropertyValueSource
Density1.48–1.52 g/cm³
Melting Point429–431 K (156–158°C)*
pKa~-3.85 (nitro group)
SolubilitySoluble in DMSO, ethanol

*Based on 3-bromo-6-nitro analog .

Molecular Interactions and Crystallography

Although no direct X-ray data exist for the 4-nitro derivative, studies on related compounds highlight:

  • π-π Stacking: Offset interactions between indazole rings (3.60–3.75 Å) .

  • Hydrogen Bonding: C–H···O/N contacts (2.46–2.65 Å) .

  • Halogen Interactions: C–Cl···π contacts in halogenated analogs (3.23–3.43 Å) .

These interactions contribute to thermal stability and influence supramolecular assembly .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective nitration methods for 4-substitution.

  • Biological Screening: Evaluate anticancer and antimicrobial activity in vitro.

  • Crystallography: Resolve X-ray structures to clarify packing motifs.

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